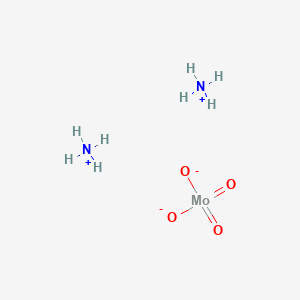Ammonium molybdate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Analytical Chemistry
Diammonium molybdate is a crucial reagent in analytical chemistry, particularly for the detection and quantification of phosphate (PO₄³⁻) ions. It reacts with phosphate under acidic conditions to form a yellow-colored complex, phosphomolybdate. The intensity of this color is directly proportional to the phosphate concentration, allowing researchers to measure phosphate levels in various samples like environmental water, fertilizers, and biological fluids [].
Here, diammonium molybdate plays a key role in colorimetric assays, a technique that utilizes the relationship between a colored solution's absorbance and its concentration. By measuring the absorbance of the phosphomolybdate complex at a specific wavelength, scientists can determine the phosphate concentration in the original sample [].
Material Science Research
Research in material science explores diammonium molybdate's potential for developing novel materials with unique properties. For instance, studies investigate its use as a precursor for molybdenum-based thin films. These films hold promise for applications in electronics and catalysis due to their specific electrical and chemical properties [].
Diammonium molybdate can also be employed in the synthesis of molybdenum disulfides (MoS₂) nanoparticles. These nanoparticles exhibit interesting optical and electronic characteristics, making them valuable for research in optoelectronics and energy storage devices [].
Ammonium molybdate, with the chemical formula (NH₄)₂MoO₄, is a white crystalline solid that is highly soluble in water. It serves as a vital source of molybdenum, an essential trace element for plants and animals. This compound is commonly used in fertilizers, catalysts, pigments, and as a corrosion inhibitor in various industrial processes . The structure of ammonium molybdate features an octahedral molybdate anion (MoO₄²⁻) and exhibits layered characteristics similar to other molybdate compounds .
- Formation of Molybdic Acid: When dissolved in water, it can react with acids to produce molybdic acid:
- Precipitation Reactions: It can react with hydrogen sulfide to form ammonium tetrathiomolybdate:
- Thermal Decomposition: Upon heating, ammonium molybdate decomposes to yield molybdenum trioxide:
.
Molybdenum is crucial for various enzymatic processes in biological systems. Ammonium molybdate acts as a source of this trace element, which is involved in the functioning of enzymes such as xanthine oxidase and sulfite oxidase. These enzymes play pivotal roles in purine metabolism and sulfur metabolism, respectively . Additionally, ammonium molybdate has been utilized in Total Parenteral Nutrition solutions due to its essential nutrient properties .
Ammonium molybdate can be synthesized through several methods:
- Reaction with Molybdic Acid: The most common method involves reacting molybdic acid with ammonia:
- Dissolution of Molybdenum Trioxide: Another method involves dissolving molybdenum trioxide in aqueous ammonia and evaporating the solution to obtain ammonium molybdate crystals .
Ammonium molybdate has a wide range of applications:
- Catalysts: It is used in the production of hydrofluoric acid and the catalytic conversion of ammonia to nitric acid.
- Corrosion Inhibitors: The compound forms protective films on metal surfaces to prevent corrosion, particularly in boiler water systems.
- Fertilizers: It serves as a source of molybdenum for agricultural fertilizers, enhancing plant growth.
- Analytical Chemistry: Ammonium molybdate is employed as a reagent for colorimetric analysis of phosphates and arsenates .
Several compounds are structurally or functionally similar to ammonium molybdate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄·4H₂O | Highly soluble; used in catalysis and fertilizers |
| Ammonium Orthomolybdate | (NH₄)₂MoO₄ | Used as a corrosion inhibitor; reacts with acids |
| Ammonium Dimolybdate | (NH₄)₂Mo₂O₇·4H₂O | Intermediate for producing high-purity molybdenum products |
| Potassium Heptamolybdate | K₆Mo₇O₂₄·4H₂O | Similar uses as ammonium heptamolybdate; used in ceramics |
Ammonium molybdate stands out due to its specific applications as a catalyst and its role as a source of essential nutrients for biological systems. Its unique properties make it indispensable across various fields, including agriculture, industry, and analytical chemistry .
Purity
Physical Description
Liquid
White lumps or powder; Partially soluble in water; [MSDSonline]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Appearance
Storage
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 39 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 135 of 174 companies with hazard statement code(s):;
H302 (75.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (76.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (19.26%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Molybdate (MoO42-), ammonium (1:2), (T-4)-: ACTIVE








